N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-24(2)23-20(27)18-13-14-30-21(18)22-19(26)15-9-11-17(12-10-15)31(28,29)25(3)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAUJXLTDDKFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide, with CAS No. 893133-23-8, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiophene ring
- A benzamide moiety
- A sulfamoyl group
- A dimethylhydrazinecarbonyl substituent
This structural diversity suggests potential interactions with various biological targets.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
- Targeting Specific Receptors : The compound may act as a ligand for certain receptors implicated in cancer progression, potentially modulating their activity.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells through intrinsic or extrinsic pathways.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study conducted on human breast cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating potent antitumor activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
-
In Vivo Models :
- Animal models treated with this compound showed reduced tumor sizes compared to control groups. Histological analysis revealed decreased mitotic figures and increased necrosis within tumors, suggesting effective tumor suppression.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, with a half-life suitable for therapeutic applications.
Scientific Research Applications
Research indicates that N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide exhibits multiple biological activities:
-
Anticancer Properties :
- The compound has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines.
-
Antimicrobial Effects :
- Preliminary studies suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
-
Anti-inflammatory Activity :
- The compound may modulate inflammatory responses, showing promise in conditions characterized by excessive inflammation.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
-
Cancer Treatment :
- Due to its ability to inhibit cancer cell proliferation and induce apoptosis, it is being investigated as a potential chemotherapeutic agent.
-
Infection Control :
- Its antimicrobial properties make it a candidate for treating infections caused by resistant bacterial strains.
-
Management of Inflammatory Diseases :
- The compound's anti-inflammatory effects suggest potential use in treating conditions like arthritis and other inflammatory disorders.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant apoptosis induction | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Induced significant apoptosis at micromolar levels |
| Antimicrobial Efficacy | Minimum inhibitory concentration (MIC) determination | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores compared to controls |
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The molecule comprises:
- Thiophene core : Positioned at the 2-yl group, substituted with a 2,2-dimethylhydrazinecarbonyl moiety.
- Benzamide backbone : Linked to a 4-(N-methyl-N-phenylsulfamoyl) group, introducing sulfonamide functionality with N-methyl and N-phenyl substituents.
- Key functional groups :
Comparison with Structural Analogs
Substituent Variations in Sulfamoyl Groups
- N-Ethyl vs. Ethyl groups may enhance membrane permeability but reduce aqueous solubility compared to methyl .
- Diethylsulfamoyl analogs: Compounds like 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () replace the methyl-phenyl group with diethylsulfamoyl.
Heterocyclic Ring Modifications
- Thiophene vs. Thiazole/Thiadiazole: Analogs such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide () replace the hydrazinecarbonyl group with benzo-thiazole.
- Pyridine-containing analogs: Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride () substitute thiophene with pyridine, altering electronic properties and hydrogen-bonding capacity .
Hydrazinecarbonyl Derivatives
- Dimethylhydrazine vs. Unsubstituted Hydrazine : The 2,2-dimethyl group in the target compound likely stabilizes the hydrazine moiety against oxidation compared to unsubstituted hydrazines (e.g., compounds in ). This substitution may prolong metabolic half-life .
Physicochemical Properties and Spectral Data
Notes:
Q & A
Q. What are the standard synthetic protocols for synthesizing N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Introduce the sulfamoyl group via sulfonation of benzamide derivatives using chlorosulfonic acid, followed by reaction with N-methylaniline under basic conditions (e.g., NaOH) .
- Step 2 : Functionalize the thiophene ring via acylation with 2,2-dimethylhydrazine in the presence of coupling agents like EDC/HOBt .
- Key Conditions : Use anhydrous solvents (e.g., DMF, THF), controlled temperatures (0–60°C), and inert atmospheres to prevent side reactions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the sulfamoyl and hydrazinecarbonyl groups. For instance, the thiophene proton signals appear at δ 6.8–7.2 ppm, while the dimethylhydrazine protons resonate as singlets near δ 2.8–3.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z 516.12) .
- X-ray Crystallography : Resolves conformational ambiguities; SHELX programs are recommended for structure refinement .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
- Methodological Answer :
- Control Experiments : Compare activity against isogenic cell lines (e.g., wild-type vs. mutant strains) to isolate target-specific effects .
- Computational Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes vs. human kinases). For example, the sulfamoyl group may bind to bacterial dihydropteroate synthase, while the hydrazine moiety inhibits tyrosine kinases .
- Dose-Response Studies : Establish IC curves under standardized conditions (e.g., pH 7.4, 37°C) to quantify potency discrepancies .
Q. What strategies optimize the reaction yield of the dimethylhydrazinecarbonyl moiety in this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for acylation efficiency, or employ organocatalysts like DMAP to enhance nucleophilicity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like molecular sieves absorb byproducts (e.g., HO) .
- Reaction Monitoring : Use TLC (R ≈ 0.4 in ethyl acetate/hexane 1:1) or in-situ IR to track carbonyl stretching (~1680 cm) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Solubility Assays : Conduct parallel measurements using nephelometry (for turbidity) and HPLC-UV quantification. For example, solubility in DMSO may exceed 10 mg/mL, but drop to <0.1 mg/mL in PBS due to aggregation .
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous stability .
Experimental Design Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| Sulfonation Temperature | 0–5°C (prevents decomposition) | |
| Acylation Catalyst | EDC/HOBt (yield: 75–85%) | |
| Crystallization Solvent | Ethanol/water (7:3 v/v) |
Key Considerations
- Avoid Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., PubChem data ) over vendor-specific methods.
- Advanced Techniques : Leverage computational tools (e.g., Gaussian for DFT calculations) to predict reactivity of the hydrazinecarbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
